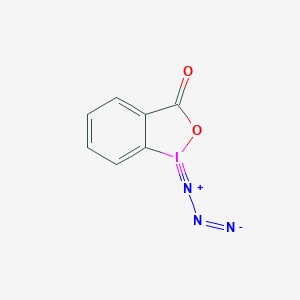
5-(3-(Trifluoromethyl)phenyl)oxazole
Overview
Description
5-(3-(Trifluoromethyl)phenyl)oxazole, commonly referred to as TFMO, is an organic compound that has numerous applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, as well as a variety of other compounds. The compound has been studied extensively in recent years, and its potential applications continue to expand.
Scientific Research Applications
Inhibitors of 5-Lipoxygenase : Azole phenoxy hydroxyureas, including trifluoromethyl-substituted oxazole derivatives, have been identified as selective and orally active inhibitors of 5-lipoxygenase. These compounds, particularly the trifluoromethyl-substituted oxazoles, demonstrate high and selective inhibitory activity in vitro assays, suggesting potential applications in treating conditions related to 5-lipoxygenase activity (Malamas et al., 1996).
Abnormal Diels–Alder Reactions : Oxazoles, including substituted derivatives, have been studied for their reactions with other chemical entities like 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione. These studies provide insights into the chemical behavior of oxazoles under different conditions, which can be crucial for synthetic chemistry applications (Ibata et al., 1992).
Anticancer Activity : Various oxazole derivatives have been synthesized and evaluated for their anticancer activities. Some compounds, like those containing 1,3,4-oxadiazole and 1,2,4-triazole rings, have demonstrated significant potential as anticancer agents (Ustabaş et al., 2020).
Synthesis of Amino Acids : 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles have been used in synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This demonstrates the compound's utility in the synthesis of biologically relevant molecules (Burger et al., 2006).
VEGFR2 Kinase Inhibitors : Derivatives of 2-anilino-5-phenyloxazole, which are closely related to the compound , have been identified as inhibitors of VEGFR2 kinase. This indicates potential applications in the development of anti-cancer and anti-angiogenic therapies (Harris et al., 2005).
Antimycobacterial Agents : Novel fluorinated pyrazolo-1,2,3-triazole hybrids, starting from compounds like 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, have shown potential as antimycobacterial agents. This illustrates the role of such compounds in addressing infectious diseases (Emmadi et al., 2015).
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(4-8)9-5-14-6-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSLWXHNGQMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380610 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Trifluoromethyl)phenyl)oxazole | |
CAS RN |
175205-48-8 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)


![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)


![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)



